![molecular formula C17H24N4O2 B2712818 N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide CAS No. 440330-77-8](/img/structure/B2712818.png)
N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide
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Overview
Description
N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is a synthetic organic compound that belongs to the class of triazine derivatives
Mechanism of Action
Target of Action
The primary targets of N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter .
Mode of Action
This compound: interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode, meaning the compound can interact with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
The inhibition of AChE and BuChE by This compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE and BuChE, the compound increases the synaptic levels of acetylcholine, enhancing cholinergic transmission .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the enhancement of cholinergic transmission due to increased levels of acetylcholine . This can lead to improved cognitive function, particularly in conditions like Alzheimer’s disease where cholinergic transmission is impaired .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sec-butyl Group: The sec-butyl group is introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Hexanamide Chain: The hexanamide chain is attached through amide bond formation, often using coupling reagents such as carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: Another triazine derivative with potential anti-Alzheimer’s activity.
4-oxobenzo[d][1,2,3]triazin-benzylpyridinium derivatives: Compounds with similar triazine cores but different substituents, showing varying degrees of enzyme inhibition.
Uniqueness
N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sec-butyl group and hexanamide chain contribute to its unique binding affinity and selectivity towards molecular targets, distinguishing it from other triazine derivatives.
Biological Activity
N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
- Molecular Formula : C17H24N4O2
- Molecular Weight : 316.4 g/mol
- CAS Number : 440330-77-8
The compound features a hexanamide backbone with a sec-butyl group and a 4-oxobenzo[d][1,2,3]triazin moiety. This unique structure contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazinone Core : Achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Alkylation : The introduction of the sec-butyl group via alkylation reactions using sec-butyl halides in the presence of a base.
- Finalization : The product is purified through chromatography to yield the final compound.
Biological Activity Overview
Research indicates that compounds containing the 4-oxobenzo[d][1,2,3]triazin structure exhibit a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of triazin compounds possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to this compound showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound's structural features suggest potential efficacy against fungal pathogens as well .
Anticancer Potential
Research into triazin derivatives has revealed promising results in anticancer applications:
- Mechanism of Action : The triazinone core may interact with cellular targets involved in cancer progression, leading to apoptosis in cancer cells. Studies have shown that certain derivatives can inhibit tumor growth in vitro .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been noted:
- Inflammatory Mediators : Similar compounds have been reported to reduce levels of pro-inflammatory cytokines in cell culture studies .
Case Studies and Research Findings
Several studies have examined the biological activity of compounds related to this compound:
Properties
IUPAC Name |
N-butan-2-yl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-3-13(2)18-16(22)11-5-4-8-12-21-17(23)14-9-6-7-10-15(14)19-20-21/h6-7,9-10,13H,3-5,8,11-12H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUQUIYDDJILIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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